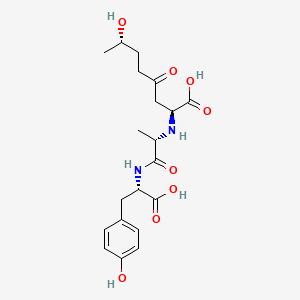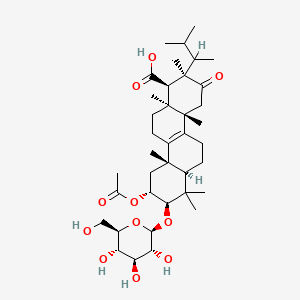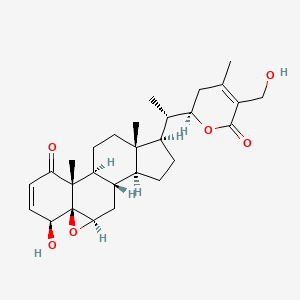
UK 383367
Vue d'ensemble
Description
Ce composé présente une concentration inhibitrice (IC50) de 44 nanomolaires, démontrant une excellente sélectivité par rapport aux métalloprotéinases matricielles (MMP) telles que MMP-1, MMP-2, MMP-3, MMP-9 et MMP-14 . UK 383367 est connu pour sa capacité à pénétrer efficacement la peau humaine et à inhiber le dépôt de collagène .
Applications De Recherche Scientifique
UK 383367 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of procollagen C-proteinase and its effects on collagen deposition.
Biology: The compound is used to investigate the role of BMP-1 in various biological processes, including tissue remodeling and wound healing.
Medicine: this compound is explored for its potential therapeutic applications in conditions involving excessive collagen deposition, such as fibrosis and scarring.
Industry: The compound is used in the development of anti-scarring agents and other therapeutic formulations
Mécanisme D'action
Target of Action
UK-383367, also known as ®-5-(6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl)-1,2,4-oxadiazole-3-carboxamide, is a potent and selective inhibitor of Bone Morphogenetic Protein 1 (BMP-1) , also known as procollagen C-proteinase . BMP-1 plays a crucial role in the formation of connective tissues by converting procollagen into collagen .
Mode of Action
UK-383367 interacts with BMP-1 by binding to it, thereby inhibiting its activity . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 44 nM . This means that it is highly effective in inhibiting BMP-1. It is selective for BMP-1 over Matrix Metalloproteinases (MMPs) 1, 2, 3, 9, and 14 .
Biochemical Pathways
By inhibiting BMP-1, UK-383367 affects the biochemical pathway of collagen formation. BMP-1 is responsible for the maturation of procollagens to collagens, which are the main structural proteins in the extracellular matrix of connective tissues . Therefore, the inhibition of BMP-1 by UK-383367 can lead to a decrease in collagen formation.
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo studies.
Result of Action
The primary molecular effect of UK-383367 is the inhibition of BMP-1, leading to a decrease in collagen formation . This can have various cellular effects, depending on the tissue type. For instance, it can potentially be used as an anti-scarring agent .
Analyse Biochimique
Biochemical Properties
UK 383367 plays a significant role in biochemical reactions, particularly as an inhibitor of BMP-1, a proteinase involved in the maturation of procollagens . This interaction with BMP-1 is highly selective, as evidenced by its significantly higher IC50 values for other matrix metalloproteinases (MMPs) .
Cellular Effects
The effects of this compound on cellular processes are primarily linked to its inhibitory action on BMP-1. By inhibiting BMP-1, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to BMP-1, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, given the role of BMP-1 in procollagen maturation .
Metabolic Pathways
This compound is involved in the metabolic pathway related to procollagen maturation, where it interacts with BMP-1
Méthodes De Préparation
La synthèse de UK 383367 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend la formation du cycle oxadiazole. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle oxadiazole : Ceci est réalisé par la réaction d'oxydes de nitriles appropriés avec des amidoximes.
Introduction du groupe cyclohexylpropyle : Cette étape implique l'alkylation du cycle oxadiazole avec un halogénure de cyclohexylpropyle.
Hydroxylation et amidation :
Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est généralement synthétisé dans les laboratoires de recherche en utilisant les voies de synthèse susmentionnées.
Analyse Des Réactions Chimiques
UK 383367 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du cycle oxadiazole et du groupe cyclohexylpropyle.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers halogénures pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé d'outil pour étudier l'inhibition de la procollagène C-protéinase et ses effets sur le dépôt de collagène.
Biologie : Le composé est utilisé pour étudier le rôle de BMP-1 dans divers processus biologiques, notamment le remodelage des tissus et la cicatrisation des plaies.
Médecine : this compound est exploré pour ses applications thérapeutiques potentielles dans les conditions impliquant un dépôt excessif de collagène, telles que la fibrose et la cicatrisation.
Industrie : Le composé est utilisé dans le développement d'agents anti-cicatriciels et d'autres formulations thérapeutiques
Mécanisme d'action
This compound exerce ses effets en inhibant la procollagène C-protéinase (BMP-1). Cette enzyme est responsable du clivage du procollagène en collagène, une étape cruciale dans la maturation et le dépôt du collagène. En inhibant BMP-1, this compound empêche la formation de collagène mature, réduisant ainsi le dépôt de collagène et la fibrose. Les cibles moléculaires et les voies impliquées comprennent l'enzyme BMP-1 et les voies de signalisation en aval qui régulent la synthèse et le dépôt du collagène .
Comparaison Avec Des Composés Similaires
UK 383367 est unique par sa grande sélectivité pour BMP-1 par rapport aux autres MMP. Les composés similaires comprennent :
Batimastat : Un inhibiteur des MMP à large spectre avec moins de sélectivité pour BMP-1.
SB 431542 : Un inhibiteur du récepteur du facteur de croissance transformant bêta (TGF-β), qui affecte indirectement la synthèse du collagène.
GW788388 : Un autre inhibiteur du récepteur du TGF-β ayant des applications dans la recherche sur la fibrose
This compound se distingue par son inhibition spécifique de BMP-1, ce qui en fait un outil précieux pour étudier le dépôt de collagène et la fibrose.
Propriétés
IUPAC Name |
5-[(3R)-6-cyclohexyl-1-(hydroxyamino)-1-oxohexan-3-yl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJCBSRIPGJMAD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC[C@H](CC(=O)NO)C2=NC(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431303 | |
| Record name | UK 383367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348622-88-8 | |
| Record name | UK 383367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UK-383,367 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)













